molecular formula C24H16Cl2O7S2 B420682 4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE

4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE

Cat. No.: B420682
M. Wt: 551.4g/mol
InChI Key: FIZAAGIXEWMVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE is a complex organic compound with the molecular formula C24H16Cl2O5S2. It is characterized by the presence of multiple aromatic rings and sulfonate groups, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol . This is followed by the sulfonation of 4-chlorophenol to introduce the sulfonate groups. The final step involves the coupling of the sulfonated 4-chlorophenol with 4-chlorophenoxy groups under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfide groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form strong interactions with active sites of enzymes, inhibiting their activity. The aromatic rings can also interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: A simpler compound with similar chlorophenyl groups but lacking the sulfonate groups.

    4-Chlorophenyl methyl sulfone: Contains sulfone groups but has a different overall structure.

    4-(4-Chlorophenoxy)phenol: Similar in structure but lacks the sulfonate groups.

Uniqueness

4-CHLOROPHENYL 4-{4-[(4-CHLOROPHENOXY)SULFONYL]PHENOXY}BENZENE-1-SULFONATE is unique due to the presence of multiple sulfonate groups and its complex aromatic structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H16Cl2O7S2

Molecular Weight

551.4g/mol

IUPAC Name

(4-chlorophenyl) 4-[4-(4-chlorophenoxy)sulfonylphenoxy]benzenesulfonate

InChI

InChI=1S/C24H16Cl2O7S2/c25-17-1-5-21(6-2-17)32-34(27,28)23-13-9-19(10-14-23)31-20-11-15-24(16-12-20)35(29,30)33-22-7-3-18(26)4-8-22/h1-16H

InChI Key

FIZAAGIXEWMVER-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl)S(=O)(=O)OC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl)S(=O)(=O)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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